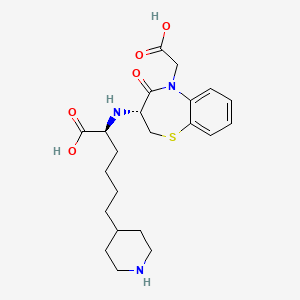

3-(1-Carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CV 5975 es un inhibidor de la enzima convertidora de angiotensina no sulfhidrílico que se investigó para su uso en la hipertensión y la insuficiencia cardíaca . Es un fármaco de molécula pequeña con la fórmula molecular C22H31N3O5S y un peso molecular de 449,56 g/mol . Este compuesto ha mostrado promesa en estudios preclínicos por sus potentes y duraderos efectos antihipertensivos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CV 5975 implica un proceso quimioenzimático. El intermedio clave, ®-6-(1-benciloxocarbonil-4-piperidil)-2-hidroxihexanoato de etilo, se prepara por resolución cinética del α-hidroxiéster racèmico utilizando una lipasa y por reducción asimétrica del α-oxoéster con levadura de panadero . El alcohol ópticamente activo se convierte entonces en su mesilato, que sufre una reacción SN2 con el derivado de aminobenzotiazepina, seguido de desprotección para dar CV 5975 .

Métodos de producción industrial

Los métodos de producción industrial para CV 5975 no están ampliamente documentados. la ruta de síntesis quimioenzimática descrita anteriormente se puede escalar para la producción industrial, asegurando que el intermedio ópticamente activo se obtenga con un alto exceso enantiomérico .

Análisis De Reacciones Químicas

Tipos de reacciones

CV 5975 sufre varios tipos de reacciones químicas, incluyendo:

Reacciones de Sustitución: El intermedio mesilato sufre una reacción SN2 con el derivado de aminobenzotiazepina.

Reacciones de Reducción: El α-oxoéster se reduce asimétricamente utilizando levadura de panadero.

Reactivos y condiciones comunes

Lipasa: Utilizada para la resolución cinética del α-hidroxiéster racèmico.

Levadura de panadero: Utilizada para la reducción asimétrica del α-oxoéster.

Formación de Mesilato: Conversión del alcohol ópticamente activo en su mesilato.

Condiciones de reacción SN2: Reacción del mesilato con el derivado de aminobenzotiazepina.

Productos principales

El producto principal formado a partir de estas reacciones es CV 5975, con un alto exceso enantiomérico y pureza .

Aplicaciones Científicas De Investigación

Antihypertensive Activity

CV-5975 has demonstrated significant antihypertensive effects in several animal models. Research indicates that it exerts a dose-dependent reduction in blood pressure in spontaneously hypertensive rats and other hypertensive models. Notably:

- Potency : CV-5975 has been shown to be more potent than enalapril, another well-known ACE inhibitor.

- Duration : The antihypertensive effect of CV-5975 is sustained over time, with studies indicating a longer duration of action compared to traditional ACE inhibitors .

Combination Therapy

Research has also explored the efficacy of CV-5975 in combination with other antihypertensive agents, such as hydrochlorothiazide. This combination has shown enhanced blood pressure-lowering effects compared to either drug alone .

Study 1: Efficacy in Hypertensive Models

In a series of experiments involving normotensive and hypertensive rats, various doses of CV-5975 (ranging from 1 to 10 mg/kg) were administered orally. The results indicated:

| Model Type | Dose (mg/kg) | Blood Pressure Reduction (mmHg) | Comparison with Enalapril |

|---|---|---|---|

| Spontaneously Hypertensive | 10 | Significant | More potent |

| 2-Kidney, 1 Clip Hypertensive | 10 | Marked | More marked |

| Normotensive Rats | 10 | Reduced | Not effective |

This study highlights the compound's effectiveness across different hypertensive models and its superiority over enalapril in certain contexts .

Study 2: Long-Term Administration Effects

A long-term study assessed the effects of repeated administration of CV-5975 on blood pressure control in hypertensive dogs. Results showed that:

- Continuous treatment led to consistent blood pressure control.

- The compound maintained its efficacy over extended periods without significant side effects.

These findings suggest that CV-5975 could be a viable option for chronic management of hypertension .

Structure-Activity Relationship

The structure of CV-5975 plays a crucial role in its biological activity. The piperidyl group at the amino position significantly contributes to its ACE inhibitory activity. Structure-activity relationship studies indicate that modifications in the carbon chain length attached to the piperidyl moiety can alter the potency and duration of action .

Mecanismo De Acción

CV 5975 ejerce sus efectos inhibiendo la actividad de la enzima convertidora de angiotensina, que juega un papel crucial en la regulación de la presión arterial . Al inhibir esta enzima, CV 5975 reduce la producción de angiotensina II, un potente vasoconstrictor, lo que lleva a la vasodilatación y una posterior disminución de la presión arterial . La acción antihipertensiva del compuesto también está parcialmente mediada por mecanismos desconocidos .

Comparación Con Compuestos Similares

CV 5975 se compara con otros inhibidores de la enzima convertidora de angiotensina como el enalapril. Si bien ambos compuestos inhiben la misma enzima, CV 5975 ha mostrado efectos antihipertensivos más potentes y duraderos en estudios preclínicos . Compuestos similares incluyen:

Enalapril: Otro inhibidor de la enzima convertidora de angiotensina utilizado para tratar la hipertensión.

Lisinopril: Un inhibidor de la enzima convertidora de angiotensina de uso común para la hipertensión y la insuficiencia cardíaca.

La singularidad de CV 5975 radica en su estructura no sulfhidrílica y sus potentes y duraderos efectos antihipertensivos .

Actividad Biológica

3-(1-Carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid, commonly referred to as CV-5975, is a compound that has garnered significant attention due to its potent biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. This article synthesizes available research on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

CV-5975 belongs to the class of 1,5-benzothiazepine derivatives. Its chemical structure is characterized by a piperidyl moiety and a carboxylic acid functional group which are critical for its biological activity. The molecular formula is C22H31N3O5S, with a molecular weight of 449.6 g/mol .

CV-5975 primarily functions as an ACE inhibitor. ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By inhibiting ACE, CV-5975 effectively lowers blood pressure and exhibits antihypertensive properties. Studies have shown that CV-5975 demonstrates a longer duration of action compared to traditional ACE inhibitors like enalapril .

Antihypertensive Activity

Research indicates that CV-5975 exhibits significant antihypertensive effects in various animal models. In spontaneously hypertensive rats, it has been shown to produce a dose-dependent reduction in blood pressure that is more sustained than that of enalapril . The compound's efficacy was enhanced when administered repeatedly or in combination with hydrochlorothiazide.

Structure-Activity Relationship (SAR)

The presence of the piperidyl group at the 3-position has been identified as a key determinant for the compound's ACE inhibitory activity. Variations in the carbon chain length of the 1-carboxy-omega-(4-piperidyl)alkyl group further influence the potency and duration of action .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of benzothiazepine derivatives. While specific data on CV-5975's antimicrobial activity is limited, related compounds have shown effectiveness against various pathogens including Candida albicans and Escherichia coli .

Anti-inflammatory and Anticancer Activities

Emerging evidence suggests that benzothiazepine derivatives may also possess anti-inflammatory and anticancer properties. For instance, some analogs have demonstrated cytotoxic effects against human cancer cell lines . The anti-inflammatory potential could be attributed to their ability to inhibit certain inflammatory pathways, although specific studies on CV-5975 are needed to confirm these effects.

Preclinical Studies

A series of preclinical studies have validated the antihypertensive efficacy of CV-5975. In one study involving normotensive and hypertensive rat models, CV-5975 was administered at varying doses (1 to 10 mg/kg). Results indicated a marked reduction in blood pressure with sustained effects over time .

Comparative Studies

Comparative studies with other ACE inhibitors revealed that CV-5975 not only inhibits ACE but may also engage additional mechanisms contributing to its antihypertensive effects. This multifaceted action could provide therapeutic advantages over existing medications .

Propiedades

Número CAS |

100277-62-1 |

|---|---|

Fórmula molecular |

C22H31N3O5S |

Peso molecular |

449.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(3R)-5-(carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid |

InChI |

InChI=1S/C22H31N3O5S/c26-20(27)13-25-18-7-3-4-8-19(18)31-14-17(21(25)28)24-16(22(29)30)6-2-1-5-15-9-11-23-12-10-15/h3-4,7-8,15-17,23-24H,1-2,5-6,9-14H2,(H,26,27)(H,29,30)/t16-,17-/m0/s1 |

Clave InChI |

VGLXNWGVKZBOQS-IRXDYDNUSA-N |

SMILES |

C1CNCCC1CCCCC(C(=O)O)NC2CSC3=CC=CC=C3N(C2=O)CC(=O)O |

SMILES isomérico |

C1CNCCC1CCCC[C@@H](C(=O)O)N[C@H]2CSC3=CC=CC=C3N(C2=O)CC(=O)O |

SMILES canónico |

C1CNCCC1CCCCC(C(=O)O)NC2CSC3=CC=CC=C3N(C2=O)CC(=O)O |

Sinónimos |

3-(1-carboxy-5-(4-piperidyl)pentyl)amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid CV 5975 CV 5975, (R*,S*)-(+-)-isomer CV 5975, (R-(R*,R*))-isomer CV 5975, (S-(R*,R*))-isomer CV-5975 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.